molecular formula C17H28ClN3O3 B6129259 Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate

Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate

Cat. No.: B6129259
M. Wt: 357.9 g/mol
InChI Key: XHZOQICJGASZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-chloro-1,3-dimethylpyrazole and 3-(2-methoxyethyl)piperidine. The key steps in the synthesis may include:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the chlorine and methyl groups onto the pyrazole ring.

    Esterification: Forming the ethyl ester group through reactions with ethanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-hydroxyethyl)piperidine-3-carboxylate: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-ethoxyethyl)piperidine-3-carboxylate: Similar structure with an ethoxyethyl group.

Uniqueness

Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClN3O3/c1-5-24-16(22)17(8-10-23-4)7-6-9-21(12-17)11-14-13(2)19-20(3)15(14)18/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZOQICJGASZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=C(N(N=C2C)C)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.